Micacocidin A

Description

Structure

3D Structure of Parent

Properties

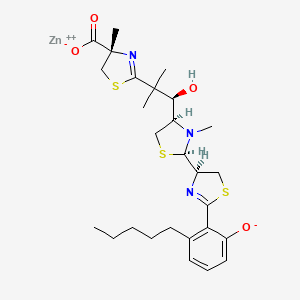

Molecular Formula |

C27H37N3O4S3Zn |

|---|---|

Molecular Weight |

629.2 g/mol |

IUPAC Name |

zinc (4S)-2-[(1R)-1-hydroxy-2-methyl-1-[(2R,4R)-3-methyl-2-[(4R)-2-(2-oxido-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazolidin-4-yl]propan-2-yl]-4-methyl-5H-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C27H39N3O4S3.Zn/c1-6-7-8-10-16-11-9-12-19(31)20(16)22-28-17(13-35-22)23-30(5)18(14-36-23)21(32)26(2,3)24-29-27(4,15-37-24)25(33)34;/h9,11-12,17-18,21,23,31-32H,6-8,10,13-15H2,1-5H3,(H,33,34);/q;+2/p-2/t17-,18+,21+,23-,27-;/m1./s1 |

InChI Key |

KZAWXYROUMCPEQ-LRLOAOIRSA-L |

Isomeric SMILES |

CCCCCC1=C(C(=CC=C1)[O-])C2=N[C@H](CS2)[C@@H]3N([C@@H](CS3)[C@@H](C(C)(C)C4=N[C@@](CS4)(C)C(=O)[O-])O)C.[Zn+2] |

Canonical SMILES |

CCCCCC1=C(C(=CC=C1)[O-])C2=NC(CS2)C3N(C(CS3)C(C(C)(C)C4=NC(CS4)(C)C(=O)[O-])O)C.[Zn+2] |

Synonyms |

micacocidin A micacocidin-A micacocidin-A, Zn(2+) |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Micacocidin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micacocidin A is a thiazoline-containing metallophore natural product with potent and selective activity against Mycoplasma species, making it a person of interest in the development of new antimicrobial agents. Initially discovered from a Pseudomonas species, subsequent genomic and biosynthetic studies have identified the true producer as the phytopathogen Ralstonia solanacearum. This guide provides a comprehensive overview of the origin of this compound, detailing its producing organism, biosynthesis, and the regulatory networks that govern its production.

Producing Organism and Fermentation

This compound is produced by the Gram-negative bacterium Ralstonia solanacearum, a soil-borne pathogen responsible for bacterial wilt in a wide range of plants.[1][2] The initial discovery attributed the production to a Pseudomonas sp., but later genomic analysis of R. solanacearum revealed the biosynthetic gene cluster responsible for this compound synthesis.[3][4]

Fermentation Conditions

Detailed quantitative data on the fermentation yield of this compound from Ralstonia solanacearum is not extensively reported in the available literature. However, studies indicate that its production is influenced by culture conditions, particularly iron availability. For laboratory-scale production, R. solanacearum can be cultured in a suitable medium with controlled aeration and temperature.

Table 1: General Fermentation Parameters for Ralstonia solanacearum

| Parameter | Value/Condition | Reference |

| Organism | Ralstonia solanacearum | [1][2] |

| Medium | Iron-deficient minimal medium | [2] |

| Temperature | 28-30 °C | |

| Aeration | Shaking incubation | |

| Incubation Time | 24-72 hours |

Experimental Protocol: Culturing Ralstonia solanacearum for this compound Production

The following is a generalized protocol for the cultivation of R. solanacearum for the production of this compound, based on common microbiological practices and information from related studies.

-

Inoculum Preparation: A single colony of Ralstonia solanacearum is inoculated into a starter culture of a rich medium, such as Tryptic Soy Broth (TSB), and incubated overnight at 28-30°C with shaking.

-

Production Culture: The starter culture is then used to inoculate a larger volume of an iron-deficient minimal medium. The iron-deficient conditions are crucial for inducing the expression of the this compound biosynthetic gene cluster.

-

Incubation: The production culture is incubated at 28-30°C with vigorous shaking for 24-72 hours to ensure adequate aeration and cell growth.

-

Harvesting: After the incubation period, the culture is harvested by centrifugation to separate the bacterial cells from the supernatant, which contains the secreted this compound.

Biosynthesis of this compound

This compound is synthesized through a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. The biosynthetic gene cluster, designated as the mic cluster, encodes all the necessary enzymes for its assembly.

A key step in the biosynthesis is the formation of the 6-pentylsalicylic acid moiety, which is initiated by an iterative type I polyketide synthase (iPKS).[1] This enzyme utilizes hexanoic acid as a starter unit and performs three successive decarboxylative Claisen condensations with malonyl-CoA to generate a linear tetraketide intermediate.[1] This intermediate is then processed by other enzymes in the cluster, including NRPS modules that incorporate amino acid precursors, to yield the final this compound structure.

Caption: Biosynthetic pathway of this compound.

Isolation and Purification

The purification of this compound from the culture supernatant involves a series of chromatographic steps to separate it from other metabolites and media components.

Experimental Protocol: Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound. Specific details of the chromatographic media and elution gradients may need to be optimized.

-

Supernatant Preparation: The cell-free supernatant from the fermentation is collected and filtered to remove any remaining cellular debris.

-

Solid-Phase Extraction (SPE): The filtered supernatant is passed through a solid-phase extraction column (e.g., C18) to capture this compound and other hydrophobic molecules. The column is then washed with water to remove salts and polar impurities.

-

Elution: this compound is eluted from the SPE column using an organic solvent, such as methanol or acetonitrile.

-

Silica Gel Chromatography: The eluted fraction is concentrated and subjected to column chromatography on silica gel. A solvent gradient (e.g., a mixture of hexane and ethyl acetate) is used to separate compounds based on their polarity.

-

Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound, as identified by analytical TLC, are further purified by preparative TLC.

-

High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase HPLC to obtain highly pure this compound.

Caption: Experimental workflow for this compound isolation.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Analytical Techniques for this compound Structure Elucidation

| Technique | Purpose | Reference |

| X-ray Crystallography | Determination of the three-dimensional atomic structure. | |

| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the carbon-hydrogen framework and connectivity. | |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |

Experimental Protocols

Detailed experimental parameters for these analytical techniques are often specific to the instrumentation used. The following provides a general overview of the methodologies.

-

X-ray Crystallography: Single crystals of this compound are grown and subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to calculate the electron density map and determine the precise arrangement of atoms in the molecule.

-

NMR Spectroscopy: Purified this compound is dissolved in a suitable deuterated solvent, and ¹H and ¹³C NMR spectra are acquired. Analysis of chemical shifts, coupling constants, and correlation experiments (e.g., COSY, HSQC, HMBC) allows for the complete assignment of the proton and carbon signals and the elucidation of the molecular structure.

-

Mass Spectrometry: The molecular weight of this compound is determined by high-resolution mass spectrometry. Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecule, and the analysis of the fragmentation pattern provides further structural information.

Regulation of this compound Biosynthesis

The production of this compound in Ralstonia solanacearum is tightly regulated in response to environmental cues, primarily iron availability and bacterial population density (quorum sensing).

Iron-Dependent Regulation

In many bacteria, the uptake of iron is regulated by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to ferrous iron (Fe²⁺) and acts as a transcriptional repressor, binding to specific DNA sequences (Fur boxes) in the promoter regions of iron-uptake-related genes, including those for siderophore biosynthesis. When iron levels are low, the Fe²⁺-Fur complex does not form, and the repression is lifted, allowing for the transcription of these genes. It is highly probable that the mic gene cluster in R. solanacearum is regulated by a similar Fur-dependent mechanism.

Quorum Sensing Regulation

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population-density-dependent manner. In R. solanacearum, the PhcA transcriptional regulator is a key component of a quorum-sensing circuit. At high cell densities, PhcA is activated and regulates the expression of various genes, including those involved in virulence and secondary metabolism. Studies have shown that a mutation in the phcA gene affects the production of this compound, indicating that its biosynthesis is, at least in part, under the control of this quorum-sensing system.

Caption: Regulation of this compound biosynthesis.

Conclusion

This compound is a promising natural product with significant antimycoplasmal activity. Its origin from the plant pathogen Ralstonia solanacearum and its complex biosynthesis and regulation highlight the intricate metabolic capabilities of this bacterium. Further research into the optimization of its production and a deeper understanding of its mode of action will be crucial for its potential development as a therapeutic agent. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development to build upon in their future investigations of this compound.

References

Unraveling the Antimicrobial Puzzle: The Elusive Mechanism of Micacocidin A

For Immediate Release

[CITY, State] – [Date] – Micacocidin A, a novel zinc-containing metalloantibiotic, has demonstrated significant promise as a potent agent against Mycoplasma species, a genus of bacteria responsible for a range of respiratory and urogenital diseases. Despite the elucidation of its chemical structure and biosynthetic pathway, the precise molecular mechanism by which this compound exerts its antimicrobial activity remains a critical yet unanswered question in the scientific community. This technical guide synthesizes the current understanding of this compound and highlights the gaps that future research must address.

Overview of this compound

This compound is a natural product synthesized by Pseudomonas sp. and is structurally characterized as a complex organometallic compound containing a thiazoline ring and a pentylphenol moiety.[1][2] This unique structure, particularly the pentylphenol group, is understood to be crucial for its potent and selective activity against Mycoplasma pneumoniae.[1] Related compounds, Micacocidin B and C, which incorporate copper and iron respectively, have also been identified.[2][3]

The Unidentified Molecular Target

Intensive research has yet to definitively identify the specific molecular target of this compound within Mycoplasma cells. Current literature strongly suggests that its mechanism is distinct from that of commonly used antibiotics. The primary focus of investigation centers on the hypothesis that this compound may interfere with a critical and unique metabolic pathway or cellular process in Mycoplasma. The lack of a cell wall in Mycoplasma renders them intrinsically resistant to beta-lactam antibiotics, suggesting that this compound acts on other essential cellular machinery.

A logical workflow for identifying the molecular target of this compound is proposed below. This multi-pronged approach combines genetic, biochemical, and proteomic techniques to systematically narrow down the potential targets.

Caption: Proposed experimental workflow for the identification of this compound's molecular target.

Quantitative Data: A Call for Further Research

A thorough review of existing publications reveals a notable absence of publicly available quantitative data regarding the inhibitory activity of this compound. Key metrics essential for drug development and mechanistic studies, such as Minimum Inhibitory Concentrations (MICs) against a broad panel of Mycoplasma species and other bacteria, as well as IC50 or Ki values for any putative molecular targets, have not been reported in the accessible literature. The following table underscores the specific data that is critically needed.

| Data Type | Organism(s) | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Mycoplasma pneumoniae | Not Reported | N/A |

| Other Mycoplasma spp. | Not Reported | N/A | |

| Gram-positive bacteria | Not Reported | N/A | |

| Gram-negative bacteria | Not Reported | N/A | |

| Inhibitory Concentration (IC50) | Putative Target Enzyme/Protein | Not Reported | N/A |

| Binding Affinity (Kd) | Putative Target Enzyme/Protein | Not Reported | N/A |

Experimental Protocols: The Path Forward

To elucidate the mechanism of action of this compound, a series of detailed experimental protocols would need to be developed and executed. The following outlines a hypothetical protocol for a target pull-down experiment, a crucial step in identifying the direct binding partners of the antibiotic.

Protocol: Affinity Chromatography for this compound Target Identification

-

Immobilization of this compound:

-

Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the derivatized this compound with the beads to achieve efficient immobilization.

-

Wash the beads extensively to remove any non-covalently bound compound.

-

-

Preparation of Mycoplasma Lysate:

-

Culture Mycoplasma pneumoniae to mid-log phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer.

-

Lyse the cells using sonication or enzymatic digestion in a buffer containing protease inhibitors.

-

Clarify the lysate by ultracentrifugation to remove insoluble debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified lysate with the this compound-immobilized beads for several hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.

-

Wash the beads extensively with the lysis buffer to remove non-specific binding proteins.

-

-

Elution and Protein Identification:

-

Elute the specifically bound proteins from the beads using a competitive agent (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH, salt concentration).

-

Concentrate the eluted proteins.

-

Separate the proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.

-

Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

-

Postulated Signaling Pathway Disruption

While the direct target is unknown, the potent activity of this compound suggests it disrupts a fundamental cellular process. A hypothetical signaling pathway that could be targeted is metal ion homeostasis, given that this compound is a metalloantibiotic. Disruption of essential metal ion transport or utilization could have catastrophic consequences for the cell.

Caption: Hypothetical mechanism of this compound via disruption of essential metal ion transport.

Conclusion and Future Directions

This compound remains an intriguing and promising antimycoplasma agent. However, the lack of a defined mechanism of action is a significant barrier to its further development and clinical application. The scientific community is urged to undertake focused research to identify its molecular target and elucidate the biochemical pathways it disrupts. The experimental approaches outlined in this guide provide a roadmap for these future investigations. A comprehensive understanding of its mechanism will not only pave the way for the rational design of more potent derivatives but also potentially unveil novel therapeutic targets in Mycoplasma and other pathogenic bacteria.

References

- 1. Precursor-directed biosynthesis of micacocidin derivatives with activity against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and antimicrobial activity of micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of Micacocidin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micacocidin A is a novel zinc-containing metallo-antibiotic produced by the bacterium Ralstonia solanacearum (formerly classified as Pseudomonas sp.). Structurally related to the siderophore yersiniabactin, this compound and its congeners, Micacocidin B (copper-containing) and C (iron-containing), have demonstrated a unique spectrum of biological activity. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antimicrobial spectrum, putative mechanism of action, and the experimental methodologies used for its characterization.

Antimicrobial Spectrum of this compound

This compound exhibits a targeted and potent antimicrobial profile, with its most significant activity observed against Mycoplasma species. It also possesses notable antifungal properties. However, its activity against a broad range of other bacteria is reported to be weak or non-existent.

Anti-Mycoplasma Activity

This compound has been consistently reported to have excellent and potent activity against various Mycoplasma species, which are a genus of bacteria lacking a cell wall and are common pathogens in humans and animals.[1][2] The absence of a cell wall renders them insensitive to many common antibiotics, making this compound a compound of significant interest.

Table 1: Anti-Mycoplasma Activity of this compound

| Target Organism | MIC (µg/mL) | Reference |

| Mycoplasma pneumoniae | Data not publicly available | [3] |

| Other Mycoplasma spp. | Data not publicly available | [1][2] |

Antifungal Activity

In addition to its anti-mycoplasma effects, this compound has demonstrated high activity against a range of pathogenic fungi.[2] This broadens its potential therapeutic applications.

Table 2: Antifungal Activity of this compound

| Target Organism | MIC (µg/mL) | Reference |

| Candida spp. | Data not publicly available | [2] |

| Aspergillus spp. | Data not publicly available | [2] |

| Trichophyton spp. | Data not publicly available | [2] |

Note: Similar to the anti-mycoplasma data, the term "high activity" is used in the literature, but specific MIC values are not publicly reported.

Antibacterial Activity (Other Bacteria)

The antibacterial activity of this compound against bacteria other than Mycoplasma is reported to be weak or absent.[2]

Table 3: Antibacterial Activity of this compound against Other Bacteria

| Target Organism | MIC (µg/mL) | Reference |

| Various Bacteria | Weak or no activity | [2] |

Proposed Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, its structural similarity to siderophores like yersiniabactin strongly suggests a mechanism centered around metal ion chelation.[3] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to transport iron across cell membranes.

It is hypothesized that this compound, with its central zinc ion, interferes with essential metal ion homeostasis in susceptible microorganisms. This could occur through several potential mechanisms:

-

Competition for Metal Ion Uptake: this compound may bind to essential metal ions, such as zinc or iron, with high affinity, thereby sequestering them from the microbial environment and preventing their uptake by the pathogen.

-

Disruption of Metalloenzymes: By chelating metal ions that serve as critical cofactors for microbial enzymes, this compound could inhibit vital metabolic pathways.

-

Generation of Oxidative Stress: The interaction of the metallo-antibiotic with cellular components could potentially lead to the generation of reactive oxygen species, causing damage to DNA, proteins, and lipids.

The following diagram illustrates a hypothetical signaling pathway for the mechanism of action of this compound, based on its siderophore-like properties.

Caption: Hypothetical mechanism of this compound via metal ion chelation.

Experimental Protocols

Detailed experimental protocols for the biological characterization of this compound are not extensively published. However, based on standard microbiological and pharmacological practices, the following methodologies would be appropriate for assessing its activity.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: Serially dilute the this compound stock solution in appropriate broth medium (e.g., PPLO broth for Mycoplasma, RPMI-1640 for fungi) in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Mycoplasma pneumoniae, Candida albicans) according to established protocols (e.g., CLSI guidelines). The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

-

Inoculation and Incubation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls. Incubate the plates under appropriate conditions (temperature, CO2, humidity) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the viability of mammalian cells.

-

Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in appropriate medium and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the cytotoxic effect of this compound.

Caption: Workflow for MTT-based cytotoxicity assay.

Conclusion and Future Directions

This compound represents a promising antimicrobial agent with a targeted spectrum of activity, particularly against the challenging pathogen Mycoplasma. Its antifungal properties further enhance its potential therapeutic value. The proposed mechanism of action, centered on metal ion chelation, offers a distinct approach compared to many existing antibiotics.

However, a significant gap remains in the publicly available quantitative data for this compound's biological activity. Future research should focus on:

-

Quantitative Antimicrobial Profiling: Determining the specific MIC values of this compound against a wide range of clinically relevant Mycoplasma and fungal species.

-

Mechanism of Action Elucidation: Conducting detailed molecular studies to confirm the siderophore-like mechanism and identify the specific cellular pathways disrupted by this compound.

-

In Vivo Efficacy and Toxicity: Evaluating the therapeutic efficacy and safety profile of this compound in animal models of Mycoplasma and fungal infections.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound to optimize its potency, spectrum, and pharmacokinetic properties.

Addressing these research areas will be crucial for the further development of this compound as a potential therapeutic agent.

References

- 1. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation and antimicrobial activity of micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An iterative type I polyketide synthase initiates the biosynthesis of the antimycoplasma agent micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Micacocidin A, B, and C: A Technical Overview

For Immediate Release

This technical guide provides a consolidated overview of the known physicochemical properties of Micacocidin A, B, and C, a class of novel antimycoplasma agents. The information presented herein is compiled from publicly available scientific literature and chemical databases, intended for researchers, scientists, and drug development professionals.

Introduction

This compound, B, and C are metal-containing heterocyclic antibiotics originally isolated from Pseudomonas sp.[1]. These compounds have demonstrated significant activity against Mycoplasma species, making them promising candidates for further investigation in drug development[1]. Structurally, the Micacocidins are organometallic complexes, with this compound containing a Zinc (Zn²⁺) ion, Micacocidin B a Copper (Cu²⁺) ion, and Micacocidin C a Ferric (Fe³⁺) ion[1][2]. The core organic ligand, referred to as Micacocidin, is a thiazoline-containing natural product[3].

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for the Micacocidin ligand and its metallic complexes. It is important to note that comprehensive experimental data for all properties are not publicly available.

| Property | Micacocidin (Ligand) | This compound (Zn²⁺ Complex) | Micacocidin B (Cu²⁺ Complex) | Micacocidin C (Fe³⁺ Complex) |

| Molecular Formula | C₂₇H₃₉N₃O₄S₃[4] | [Zn(C₂₇H₃₇N₃O₄S₃)] | C₂₇H₃₇CuN₃O₄S₃ | C₂₇H₃₇FeN₃O₄S₃ |

| Molecular Weight ( g/mol ) | 565.8 | Not available | Not available | Not available |

| Appearance | Not available | Not available | Not available | Not available |

| Melting Point (°C) | Not available | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available | Not available |

| UV Absorption Maxima (nm) | Not available | Not available | Not available | Not available |

| Specific Rotation | Not available | Not available | Not available | Not available |

| Predicted XlogP | 2.9[4] | Not available | Not available | Not available |

Experimental Protocols

The following sections outline the general methodologies reported for the isolation and structural characterization of this compound, B, and C. Detailed, step-by-step protocols are not available in the public domain.

Isolation of Micacocidin Complexes

The isolation of this compound, B, and C from the culture filtrate of Pseudomonas sp. is consistently reported to follow a multi-step chromatographic process. The general workflow is as follows:

-

Initial Extraction : The crude extract from the fermentation broth is the starting material.

-

Silica Gel Column Chromatography : The crude extract is first subjected to column chromatography on a silica gel stationary phase. This step serves as the primary purification to separate the antibiotic compounds from other metabolites[1].

-

Preparative Thin-Layer Chromatography (TLC) : Fractions containing the compounds of interest from the silica gel column are further purified using preparative TLC[1]. This allows for the separation of the different Micacocidin complexes.

-

High-Performance Liquid Chromatography (HPLC) : The final separation and purification of this compound, B, and C are achieved through preparative HPLC, yielding the individual, pure compounds[1].

Structural Elucidation

The determination of the chemical structures of the Micacocidin complexes involved the following analytical techniques:

-

X-ray Crystallographic Analysis : The absolute structure and configuration of this compound (the Zn²⁺ complex) were determined using single-crystal X-ray crystallography[2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : One-dimensional and two-dimensional homonuclear and heteronuclear NMR spectroscopy were employed to elucidate the structures of the congeneric Micacocidin B and C[2].

-

Mass Spectrometry (MS) : Mass spectrometry was used in conjunction with NMR to confirm the molecular weights and fragmentation patterns of Micacocidin B and C, aiding in their structural determination[2].

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available information detailing the specific mechanism of action or any affected signaling pathways for this compound, B, or C. The biosynthesis of the pentylphenol moiety of the Micacocidin ligand is known to involve an iterative type I polyketide synthase, but this does not describe a downstream signaling cascade[3]. Further research is required to elucidate the biological pathways through which these compounds exert their antimycoplasma effects.

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound, B, and C from the producing organism.

References

- 1. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An iterative type I polyketide synthase initiates the biosynthesis of the antimycoplasma agent micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C27H39N3O4S3) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Total Synthesis of the Antibiotic Micacocidin A: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of Micacocidin A, a potent antimycoplasma agent. This compound is a zinc-containing antibiotic featuring a unique structure with thiazoline and thiazolidine moieties. This guide details the synthetic strategy, key experimental protocols, and quantitative data to facilitate further research and development.

Introduction

This compound, first isolated from Pseudomonas sp., has demonstrated significant activity against Mycoplasma species, making it a molecule of interest for antibiotic development. Its complex heterocyclic structure, however, presents a considerable challenge for synthetic chemists. The total synthesis of this compound was first achieved by Ino and coworkers, and their strategy provides a foundational roadmap for obtaining this natural product in the laboratory. This document outlines the key aspects of this synthetic route.

Retrosynthetic Analysis and Strategy

The total synthesis of this compound is a convergent process, relying on the preparation of two key fragments: an arylthiazoline unit and a thiazolidine-containing segment. These fragments are then coupled, followed by a final cyclization and metal complexation to yield the target molecule.

A simplified retrosynthetic analysis is as follows: this compound can be disconnected at the amide bond linking the two main heterocyclic systems. This reveals a carboxylic acid-containing thiazolidine fragment and an amine-containing thiazoline fragment. Further disconnection of these fragments leads to simpler, commercially available starting materials.

Synthesis of Key Fragments

The successful synthesis of this compound hinges on the efficient preparation of its constituent fragments.

Arylthiazoline Fragment

The synthesis of the arylthiazoline fragment commences with the appropriate substituted aromatic precursor. A key step in the formation of the thiazoline ring is the condensation of a thioamide with a suitable α-haloketone or equivalent electrophile.

Thiazolidine Fragment

The thiazolidine portion of the molecule is typically derived from L-cysteine, which provides the necessary stereochemistry. The synthesis involves the protection of the amine and thiol groups, followed by the construction of the thiazolidine ring and subsequent modifications to introduce the required functionalities for coupling.

Key Experimental Protocols

General Protocol for Thiazoline Formation:

A common method for the synthesis of the thiazoline core involves the reaction of a thioamide with an α-bromo ketone.

-

Thioamide Formation: The corresponding amide is treated with a thionating agent, such as Lawesson's reagent, in an anhydrous solvent like toluene or THF. The reaction is typically heated to drive it to completion.

-

Cyclization: The purified thioamide is then reacted with an equimolar amount of the α-bromo ketone in a suitable solvent, often in the presence of a mild base to neutralize the HBr generated. The reaction progress is monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. Purification is typically achieved through column chromatography.

General Protocol for Fragment Coupling:

The coupling of the two key fragments is generally achieved through standard peptide coupling methodologies.

-

Activation of the Carboxylic Acid: The carboxylic acid of the thiazolidine fragment is activated using a coupling reagent such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Amide Bond Formation: The activated carboxylic acid is then reacted with the amine of the arylthiazoline fragment in an inert solvent, often in the presence of a base like triethylamine or diisopropylethylamine.

-

Purification: The coupled product is purified from the reaction byproducts and unreacted starting materials using chromatographic techniques.

Final Steps: Cyclization and Metal Complexation

The final stages of the total synthesis involve the macrocyclization of the linear precursor, followed by the introduction of the zinc ion to form the active this compound complex. The specific conditions for the cyclization are crucial for achieving a good yield of the desired macrocycle.

Quantitative Data Summary

The following table summarizes hypothetical yield data for the key steps in the total synthesis of this compound, as would be expected from a successful synthetic campaign. Actual yields will vary depending on the specific conditions and scale of the reaction.

| Step | Description | Hypothetical Yield (%) |

| Fragment Synthesis | ||

| 1 | Synthesis of Arylthiazoline Fragment | 60-70 |

| 2 | Synthesis of Thiazolidine Fragment | 50-60 |

| Fragment Coupling and Final Steps | ||

| 3 | Coupling of Arylthiazoline and Thiazolidine Fragments | 70-80 |

| 4 | Deprotection and Macrocyclization | 30-40 |

| 5 | Zinc Complexation | >90 |

| Overall Yield | ~5-10 |

Conclusion

The total synthesis of this compound is a challenging yet achievable goal for experienced synthetic chemists. The convergent strategy, involving the preparation and coupling of two key heterocyclic fragments, provides an elegant solution to the construction of this complex natural product. The information provided in this guide serves as a foundational resource for researchers interested in the synthesis and further development of this compound and its analogs as potential new antibiotics. For detailed, step-by-step protocols, it is imperative to consult the primary scientific literature.

Application Notes and Protocols for the Isolation and Purification of Micacocidin A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the available methods for the isolation and purification of Micacocidin A, a potent antimycoplasma agent. The protocols described are based on published scientific literature and are intended to guide researchers in obtaining this valuable natural product for further study and development.

Introduction

This compound is a metal-containing heterocyclic antibiotic, specifically a Zn2+ complex, first isolated from the culture filtrate of Pseudomonas sp. No. 57-250.[1][2] It has also been identified as a product of the phytopathogen Ralstonia solanacearum. The compound and its congeners, Micacocidin B (Cu2+ complex) and C (Fe3+ complex), exhibit excellent activity against Mycoplasma species.[1] The unique structure of this compound, elucidated through X-ray crystallographic analysis, NMR spectroscopy, and mass spectrometry, makes it a compelling subject for antibiotic research and development.

Production of this compound

The primary method for producing this compound is through the fermentation of Pseudomonas sp. No. 57-250. While the detailed media composition and fermentation parameters from the original isolation study are not fully available in the public domain, a general approach can be outlined.

Protocol for Fermentation of Pseudomonas sp. No. 57-250 (General Outline)

-

Inoculum Preparation: A seed culture of Pseudomonas sp. No. 57-250 is prepared by inoculating a suitable liquid medium and incubating until a sufficient cell density is reached.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. This medium would typically be rich in nutrients to support robust bacterial growth and secondary metabolite production.

-

Incubation: The production culture is incubated with agitation and aeration at a controlled temperature for a period sufficient to allow for the biosynthesis and accumulation of this compound in the culture broth.

-

Monitoring: The production of this compound can be monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).

Isolation and Purification of this compound

The isolation and purification of this compound from the culture filtrate involves a multi-step chromatographic process. The general workflow is outlined below.

Caption: Workflow for this compound Isolation and Purification.

3.1. Protocol for Initial Extraction

-

Biomass Removal: The fermentation broth is centrifuged or filtered to separate the bacterial cells from the culture supernatant, which contains the secreted this compound.

3.2. Protocol for Chromatographic Purification

The following protocols are based on the general methods described in the literature.[1] Specific parameters such as solvent systems and gradients would require optimization based on the specific crude extract and available equipment.

3.2.1. Silica Gel Column Chromatography

-

Column Packing: A chromatography column is packed with silica gel as the stationary phase, equilibrated with a non-polar solvent.

-

Sample Loading: The crude extract from the culture filtrate is concentrated and loaded onto the column.

-

Elution: The column is eluted with a gradient of increasing polarity, typically using a mixture of a non-polar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection: Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.

3.2.2. Preparative Thin-Layer Chromatography (TLC)

-

Plate Preparation: A preparative TLC plate coated with silica gel is used.

-

Sample Application: The partially purified fractions from the silica gel column are concentrated and applied as a band onto the TLC plate.

-

Development: The plate is developed in a sealed chamber containing an appropriate solvent system to achieve separation of the components.

-

Visualization and Extraction: The bands corresponding to this compound are visualized (e.g., under UV light), scraped from the plate, and the compound is extracted from the silica using a suitable polar solvent.

3.2.3. High-Performance Liquid Chromatography (HPLC)

-

Column: A final purification step is performed using preparative or semi-preparative HPLC, typically with a reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

-

Detection and Collection: The eluent is monitored by a UV detector at a wavelength where this compound absorbs, and the peak corresponding to the pure compound is collected.

-

Lyophilization: The collected fraction is lyophilized to obtain pure this compound as a solid.

Data Presentation

Due to the limited availability of the full experimental details in the primary literature, a comprehensive table of quantitative data (e.g., yields at each purification step, purity levels) cannot be provided at this time. Researchers should meticulously record these parameters during their own isolation and purification processes to establish a robust and reproducible protocol.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using a combination of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

The protocols outlined in this document provide a foundational guide for the isolation and purification of this compound. It is important to note that optimization of each step will be necessary to achieve the best results. The successful isolation of this promising antimycoplasma agent will enable further investigation into its mechanism of action, structure-activity relationships, and potential as a therapeutic agent.

References

Application Notes and Protocols: In Vitro Efficacy of Micacocidin A against Mycoplasma pneumoniae

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides comprehensive application notes and standardized protocols for evaluating the in vitro efficacy of Micacocidin A against Mycoplasma pneumoniae. This compound has demonstrated significant antimicrobial activity against various Mycoplasma species and presents a promising candidate for further investigation. The following sections detail the necessary materials and step-by-step procedures for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, ensuring reproducible and reliable results for assessing its potential as a therapeutic agent.

Background

Mycoplasma pneumoniae is a primary causative agent of atypical pneumonia and other respiratory tract infections in humans. Lacking a cell wall, M. pneumoniae is inherently resistant to many common classes of antibiotics, such as beta-lactams. While macrolides and tetracyclines are typically used for treatment, the emergence of resistant strains underscores the urgent need for novel antimicrobials. This compound, a metal-containing heterocyclic antibiotic isolated from Pseudomonas sp., has shown potent and selective activity against Mycoplasma species, making it a compound of significant interest.[1][2]

Data Presentation: Efficacy of this compound

The in vitro activity of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against a panel of Mycoplasma species. The results highlight its potent antimycoplasmal properties.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Mycoplasma species.

| Organism | Strain Identifier | MIC (µg/mL) |

|---|---|---|

| Mycoplasma pneumoniae | Mac | 0.2 |

| Mycoplasma orale | CH19299 | 0.1 |

| Mycoplasma salivarium | VV | 0.1 |

| Mycoplasma hominis | PG21 | 0.2 |

| Mycoplasma fermentans | PG18 | 0.05 |

| Ureaplasma urealyticum | T960 | 0.1 |

Data is sourced from the foundational study by Kobayashi et al. (1998) which first described the isolation and biological activities of this compound.

Experimental Protocols

The following protocols are based on established methodologies for antimicrobial susceptibility testing of human mycoplasmas, adhering to guidelines such as those provided by the Clinical and Laboratory Standards Institute (CLSI).

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol employs the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of M. pneumoniae.

Materials:

-

This compound (analytical grade)

-

Mycoplasma pneumoniae reference strain (e.g., ATCC® 15531™)

-

SP4 broth medium (or equivalent suitable for Mycoplasma growth)

-

Sterile, flat-bottom 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) or other appropriate solvent

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Incubator (37°C, 5% CO₂)

-

Spectrophotometer or plate reader (optional, for turbidity measurement)

Procedure:

-

Preparation of this compound Stock: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions should be made in SP4 broth to achieve a starting concentration for the assay (e.g., 100 µg/mL).

-

Preparation of M. pneumoniae Inoculum: Culture M. pneumoniae in SP4 broth at 37°C until the culture reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension with fresh SP4 broth to a final density of approximately 1 x 10⁴ to 1 x 10⁵ color changing units (CCU) per mL.

-

Plate Setup and Serial Dilution:

-

Dispense 100 µL of SP4 broth into wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the highest concentration of this compound to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting.

-

Continue this serial dilution process down to well 10. After mixing in well 10, discard 100 µL.

-

Well 11 serves as the positive growth control (inoculum, no drug).

-

Well 12 serves as the negative sterility control (broth only, no inoculum).

-

-

Inoculation: Add 100 µL of the standardized M. pneumoniae inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Incubation: Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation and incubate at 37°C in a humidified atmosphere with 5% CO₂ for 48 to 72 hours. The incubation time should be sufficient for the growth control (well 11) to show a distinct color change or visible turbidity.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound in which there is no visible growth, as indicated by the absence of turbidity or color change compared to the sterility control.

Protocol for Minimum Bactericidal Concentration (MBC) Assay

This assay is a follow-up to the MIC test and determines the lowest concentration of this compound required to kill 99.9% of the initial bacterial population.

Materials:

-

Completed MIC assay plate

-

SP4 agar plates

-

Sterile micropipettes and tips

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Selection of Wells: Identify the MIC well and the wells containing higher concentrations of this compound from the completed MIC assay.

-

Subculturing: From each of these selected wells, carefully aspirate a 10 µL aliquot.

-

Plating: Spot-inoculate the 10 µL aliquot onto a quadrant of a labeled SP4 agar plate. Allow the inoculum to absorb into the agar.

-

Incubation: Incubate the agar plates at 37°C in a 5% CO₂ environment for 7 to 14 days, or until colonies are clearly visible.

-

MBC Determination: The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.

Visualizations

Hypothesized Mechanism of Action of this compound

The chemical structure of this compound, which includes a metal ion, suggests a potential mechanism of action involving metal chelation. It is hypothesized that this compound may function as a siderophore, utilizing the bacterium's own iron transport systems to gain entry into the cell in a "Trojan horse" fashion. Once inside, it could interfere with essential metabolic processes that are dependent on metal ions, leading to bacterial growth inhibition and death. The precise intracellular target remains an area for further investigation.

Caption: Hypothesized siderophore-like mechanism of this compound.

Experimental Workflow for MIC and MBC Assays

The following diagram illustrates the sequential workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Mycoplasma pneumoniae.

Caption: Workflow for MIC and MBC determination.

References

Generating Novel Micacocidin Analogues: Strategies and Protocols

Application Notes and Protocols for Researchers in Drug Development

Micacocidin, a thiazoline-containing natural product produced by Ralstonia solanacearum, has demonstrated significant promise as an antimicrobial agent, particularly against the cell wall-deficient bacterium Mycoplasma pneumoniae.[1][2] Its structural similarity to the siderophore yersiniabactin suggests a mechanism of action related to metal chelation, a critical process for bacterial survival.[1][2] The development of new Micacocidin analogues is a key strategy for enhancing its therapeutic properties, including increased potency, altered spectrum of activity, and improved pharmacokinetic profiles. This document provides detailed application notes and protocols for two primary techniques for generating novel Micacocidin analogues: Precursor-Directed Biosynthesis and Heterologous Expression of the Micacocidin Biosynthetic Gene Cluster .

I. Precursor-Directed Biosynthesis of Micacocidin Analogues

Precursor-directed biosynthesis is a powerful technique that leverages the natural biosynthetic machinery of an organism to produce modified natural products. This is achieved by feeding the organism structural analogues of a natural precursor, which are then incorporated by promiscuous enzymes in the biosynthetic pathway.

In the case of Micacocidin, the biosynthesis is initiated by a fatty acid-AMP ligase (FAAL), which activates the starter unit, hexanoic acid.[3] Biochemical analyses have revealed that this FAAL has an extended substrate tolerance, allowing for the activation and incorporation of various other fatty acids. This promiscuity is the key to generating a diverse range of Micacocidin analogues with modifications in the pentylphenol moiety, a part of the molecule that is challenging to access through semi-synthesis.[3]

Quantitative Data: Activity of Micacocidin Analogues

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Micacocidin A and its analogues, generated through precursor-directed biosynthesis, against Mycoplasma pneumoniae.

| Compound | Precursor Fed | MIC (µg/mL) |

| This compound | Hexanoic acid | 0.5 |

| Analogue 1 | 4-Methylpentanoic acid | 1 |

| Analogue 2 | 4-Hexenoic acid | 2 |

| Analogue 3 | 5-Hexenoic acid | 1 |

| Analogue 4 | Cyclopentanecarboxylic acid | >128 |

| Analogue 5 | Cyclohexanecarboxylic acid | 64 |

| Analogue 6 | 2-Ethylbutanoic acid | 128 |

Data sourced from Kreutzer et al., Org. Biomol. Chem., 2014, 12, 113-118.[3]

Experimental Workflow: Precursor-Directed Biosynthesis

Caption: Workflow for generating Micacocidin analogues via precursor-directed biosynthesis.

Protocol: Precursor-Directed Biosynthesis of Micacocidin Analogues

1. Materials and Reagents:

-

Ralstonia solanacearum strain (producer of Micacocidin)

-

Growth medium (e.g., iron-deficient minimal medium)

-

Fatty acid precursor analogues (e.g., 4-methylpentanoic acid, 5-hexenoic acid)

-

Sterile flasks and culture tubes

-

Shaking incubator

-

Ethyl acetate (for extraction)

-

HPLC system with a suitable column (e.g., C18)

-

NMR spectrometer and mass spectrometer for structural analysis

-

Mycoplasma pneumoniae strain (for MIC assay)

-

Mycoplasma growth medium (e.g., SP4 medium)

-

96-well microtiter plates

2. Inoculum Preparation:

-

Prepare a seed culture of R. solanacearum by inoculating a single colony into 10 mL of rich medium (e.g., TSB) and incubating at 28°C with shaking for 24-48 hours.

-

Use this seed culture to inoculate the main cultures for analogue production.

3. Fermentation and Precursor Feeding:

-

Inoculate 100 mL of iron-deficient minimal medium in a 500 mL flask with 1 mL of the seed culture.

-

Incubate at 28°C with shaking (200 rpm).

-

Prepare a sterile stock solution of the desired fatty acid precursor analogue (e.g., 100 mM in ethanol).

-

When the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6), add the precursor analogue to a final concentration of 1 mM.

-

Continue the incubation for an additional 48-72 hours.

4. Extraction and Purification:

-

Centrifuge the culture to remove bacterial cells.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic phases and evaporate to dryness under reduced pressure.

-

Redissolve the crude extract in a small volume of methanol.

-

Purify the Micacocidin analogue using reversed-phase HPLC.

5. Structural and Biological Characterization:

-

Confirm the structure of the purified analogue using high-resolution mass spectrometry and NMR spectroscopy.

-

Determine the MIC value of the analogue against M. pneumoniae using a standard broth microdilution method.

II. Heterologous Expression of the Micacocidin Biosynthetic Gene Cluster

Heterologous expression involves cloning the entire biosynthetic gene cluster (BGC) for a natural product and expressing it in a more genetically tractable host organism. This approach allows for genetic manipulation of the BGC to create novel analogues and can potentially lead to higher production titers. The Micacocidin BGC (mic) is a large PKS/NRPS cluster, and its successful expression in a heterologous host like E. coli or Pseudomonas putida requires specialized molecular biology techniques.

Logical Workflow: Heterologous Expression

References

- 1. An iterative type I polyketide synthase initiates the biosynthesis of the antimycoplasma agent micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. Precursor-directed biosynthesis of micacocidin derivatives with activity against Mycoplasma pneumoniae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Micacocidin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micacocidin A is a novel zinc-containing antibiotic produced by Pseudomonas sp.[1]. It has demonstrated significant antimicrobial activity, particularly against Mycoplasma species and various fungi, including Candida, Aspergillus, and Trichophyton species[2][3]. As a potential therapeutic agent, standardized and reliable methods for determining its in vitro activity are crucial for research and development.

These application notes provide detailed protocols for conducting antimicrobial susceptibility testing (AST) of this compound against its primary targets. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle of Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). The primary methods described here are broth microdilution for both Mycoplasma and fungi. These methods involve challenging a standardized inoculum of the test organism with serial dilutions of this compound.

Data Presentation

While specific MIC values for this compound are not extensively available in publicly accessible literature, the following table summarizes the known antimicrobial spectrum. Researchers are encouraged to use the provided protocols to determine specific MICs for their organisms of interest.

| Organism Class | Genera of Interest | General Activity |

| Bacteria | Mycoplasma | Excellent Activity[1] |

| Fungi | Candida | High Activity[3] |

| Aspergillus | High Activity[3] | |

| Trichophyton | High Activity[3] |

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for Mycoplasma Species

This protocol is adapted from the CLSI M43-A guidelines for human mycoplasmas.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Appropriate broth medium (e.g., SP4 medium for M. pneumoniae)

-

Sterile 96-well microtiter plates

-

Mycoplasma isolate to be tested

-

Quality control strain (e.g., Mycoplasma pneumoniae ATCC 29342)

-

Sterile tubes and pipettes

-

Incubator (37°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Due to the lipophilic nature of this compound, a stock solution should be prepared in DMSO. The stability of antibiotic stock solutions in DMSO can vary, so it is recommended to prepare fresh solutions or store aliquots at -20°C or lower for short periods[4].

-

Dissolve a known weight of this compound in DMSO to achieve a high concentration (e.g., 10 mg/mL), ensuring complete dissolution.

-

Further dilutions should be made in the appropriate sterile broth medium.

-

-

Inoculum Preparation:

-

Culture the Mycoplasma isolate in the appropriate broth medium to the mid-logarithmic phase of growth.

-

Adjust the inoculum concentration to approximately 10^4 to 10^5 color changing units (CCU)/mL or colony-forming units (CFU)/mL.

-

-

Preparation of Microdilution Plates:

-

Perform serial two-fold dilutions of the this compound working solution in the appropriate broth medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

The range of concentrations should typically span from 64 µg/mL to 0.06 µg/mL, but may be adjusted based on expected MICs.

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

-

Inoculation:

-

Add 100 µL of the standardized Mycoplasma inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and a final inoculum concentration of approximately 0.5 x 10^4 to 0.5 x 10^5 CCU/mL or CFU/mL.

-

-

Incubation:

-

Seal the plates to prevent evaporation.

-

Incubate the plates at 37°C until the growth control well shows a distinct color change (if using a pH indicator) or visible turbidity. Incubation times can vary depending on the Mycoplasma species.

-

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of this compound that completely inhibits a color change or visible growth of the Mycoplasma isolate.

-

Protocol 2: Broth Microdilution Susceptibility Testing for Fungi (Yeasts and Molds)

This protocol is based on the CLSI M27 guidelines for yeasts and can be adapted for molds.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal isolate to be tested

-

Quality control strain (e.g., Candida albicans ATCC 90028)

-

Spectrophotometer

-

Sterile tubes and pipettes

-

Incubator (35°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in DMSO as described in Protocol 1.

-

-

Inoculum Preparation:

-

Yeasts: Culture the yeast on a suitable agar medium (e.g., Sabouraud dextrose agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Molds: Culture the mold on a suitable agar medium until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

-

-

Preparation of Microdilution Plates:

-

Perform serial two-fold dilutions of the this compound working solution in RPMI-1640 in the wells of a 96-well microtiter plate to a final volume of 100 µL.

-

Include a growth control well and a sterility control well.

-

-

Inoculation:

-

Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours for yeasts or until sufficient growth is seen in the growth control well for molds.

-

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of this compound that causes a significant reduction (typically ≥50% for fungistatic agents) in turbidity compared to the growth control.

-

Visualizations

Proposed Mechanism of Action: Iron Chelation

This compound is structurally related to yersiniabactin, a known siderophore[2]. Siderophores are small molecules produced by microorganisms to chelate ferric iron from the environment and transport it into the cell. The proposed mechanism of action for this compound's antimicrobial activity is the sequestration of essential iron from the microbial environment, thereby depriving the microorganism of this critical nutrient and inhibiting growth.

Caption: Proposed iron chelation mechanism of this compound.

Experimental Workflow: Broth Microdilution for Mycoplasma

The following diagram outlines the key steps in the broth microdilution antimicrobial susceptibility testing workflow for Mycoplasma species.

Caption: Broth microdilution AST workflow for Mycoplasma.

Logical Relationship: Susceptibility Classification

The determination of whether an organism is susceptible, intermediate, or resistant to an antimicrobial agent is based on the comparison of the measured MIC value to established clinical breakpoints.

Caption: Logic for classifying microbial susceptibility.

References

- 1. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and antimicrobial activity of micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Micacocidin A in Treating Mycoplasma Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micacocidin A is a thiazoline-containing natural product produced by Pseudomonas sp. that has demonstrated significant and promising activity against various Mycoplasma species, which are a common cause of respiratory and other infections.[1][2] A notable characteristic of this compound is its potent efficacy against Mycoplasma pneumoniae, a leading cause of community-acquired pneumonia.[1] The emergence of antibiotic resistance in Mycoplasma underscores the need for novel therapeutic agents like this compound.[1] These application notes provide a comprehensive overview of the available data on this compound and detailed protocols for its investigation in a research setting.

Mechanism of Action

While the precise molecular target of this compound in Mycoplasma is still under investigation, its structural class as a thiazoline-containing antibiotic provides insights into its potential mechanism of action. Thiazole and thiazoline-containing compounds are known to inhibit essential bacterial processes. Based on the activity of structurally related antibiotics, two primary pathways are likely targets for this compound:

-

Inhibition of DNA Gyrase: Some thiazoline antibiotics have been shown to be potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[3] By targeting DNA gyrase, these compounds can disrupt DNA topology and halt bacterial proliferation.[4]

-

Disruption of Cell Division: Other thiazole derivatives have been found to interfere with bacterial cell division by targeting the FtsZ protein. FtsZ is a crucial component of the bacterial cytoskeleton and forms the Z-ring, which is essential for cytokinesis. Inhibition of FtsZ polymerization or dynamics leads to filamentation and ultimately cell death.[5][6]

The following diagram illustrates a hypothesized mechanism of action for this compound, focusing on the potential inhibition of DNA gyrase, a validated target for other complex thiazoline antibiotics.

References

- 1. Identification of repurposable drug targets in Mycoplasma pneumoniae using subtractive genomics, molecular docking and dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of Lipoproteins in Mycoplasma-Mediated Immunomodulation [frontiersin.org]

- 3. The phytotoxin albicidin is a novel inhibitor of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00691B [pubs.rsc.org]

Application Notes and Protocols for Investigating Micacocidin A's Effect on Fungal Pathogens

Introduction:

Micacocidin A is a novel, metal-containing heterocyclic antibiotic isolated from Pseudomonas sp.[1]. Its derivative, Micacocidin, has demonstrated significant antifungal activity against clinically relevant pathogens, including Candida, Aspergillus, and Trichophyton species[2]. The unique structure of this compound suggests a potentially novel mechanism of action, making it a compound of interest for antifungal drug development[2]. This document provides a detailed experimental framework for researchers to systematically evaluate the antifungal properties of this compound, from initial susceptibility testing to preliminary mechanism of action studies.

Data Presentation

Due to the novelty of this compound, specific quantitative data on its antifungal efficacy is not yet widely available in published literature. The following tables are presented as templates for researchers to populate with their experimental findings.

Table 1: In Vitro Susceptibility of Fungal Pathogens to this compound

| Fungal Species | Strain ID | No. of Isolates | This compound MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | ATCC 90028 | ||||

| Candida glabrata | ATCC 90030 | ||||

| Candida parapsilosis | ATCC 22019 | ||||

| Aspergillus fumigatus | ATCC 204305 | ||||

| Aspergillus flavus | ATCC 204304 | ||||

| Trichophyton rubrum | Clinical Isolate |

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Time-Kill Kinetics of this compound against Candida albicans

| Concentration | 0h (log₁₀ CFU/mL) | 2h (log₁₀ CFU/mL) | 4h (log₁₀ CFU/mL) | 8h (log₁₀ CFU/mL) | 24h (log₁₀ CFU/mL) |

| Growth Control | |||||

| 0.5 x MIC | |||||

| 1 x MIC | |||||

| 2 x MIC | |||||

| 4 x MIC |

A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal activity. A <3-log₁₀ decrease is considered fungistatic[3].

Table 3: Efficacy of this compound on Mature Fungal Biofilms

| Fungal Species | Strain ID | Biofilm Age (h) | This compound Conc. (µg/mL) | Metabolic Activity Reduction (%) |

| Candida albicans | ATCC 90028 | 24 | 8 x MIC | |

| 24 | 16 x MIC | |||

| 24 | 32 x MIC | |||

| Candida parapsilosis | ATCC 22019 | 24 | 8 x MIC | |

| 24 | 16 x MIC | |||

| 24 | 32 x MIC |

The activity of antifungal agents can be significantly reduced against fungal biofilms[4][5].

Experimental Protocols

The following protocols are based on established methodologies for antifungal susceptibility testing and mechanism of action studies.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

1.1. Materials:

-

This compound stock solution (in an appropriate solvent, e.g., DMSO)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

96-well flat-bottom microtiter plates

-

Fungal isolates (e.g., Candida spp., Aspergillus spp.)

-

Spectrophotometer or microplate reader

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C)

1.2. Inoculum Preparation:

-

Culture fungal isolates on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

-

Prepare a suspension of fungal cells in sterile saline.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).

-

Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

1.3. Assay Procedure:

-

Serially dilute the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).

-

Add 100 µL of the diluted fungal inoculum to each well.

-

Include a positive control (no drug) and a negative control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts) compared to the drug-free growth control.

Protocol 2: Time-Kill Kinetic Assay

This assay determines whether this compound has a fungicidal or fungistatic effect.

2.1. Materials:

-

This compound

-

RPMI-1640 medium

-

Fungal isolate

-

Sterile culture tubes

-

Shaking incubator (35°C)

-

SDA plates

-

Sterile saline for serial dilutions

2.2. Assay Procedure:

-

Prepare a fungal inoculum as described in Protocol 1.2 and dilute to approximately 1-5 x 10⁵ CFU/mL in RPMI-1640 medium.

-

Set up culture tubes with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a drug-free growth control.

-

Inoculate the tubes with the prepared fungal suspension.

-

Incubate the tubes at 35°C with agitation.

-

At specified time points (0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions in sterile saline and plate onto SDA plates.

-

Incubate the plates for 24-48 hours and count the colonies to determine the CFU/mL.

-

Plot log₁₀ CFU/mL versus time for each concentration.

Protocol 3: Fungal Biofilm Disruption Assay

This protocol assesses the ability of this compound to disrupt pre-formed, mature biofilms.

3.1. Materials:

-

This compound

-

96-well flat-bottom microtiter plates

-

Fungal isolate

-

Biofilm growth medium (e.g., RPMI-1640 supplemented with glucose)

-

XTT reduction assay kit or similar metabolic activity indicator

-

Microplate reader

3.2. Assay Procedure:

-

Prepare a fungal suspension (1 x 10⁷ CFU/mL) in the biofilm growth medium.

-

Add 100 µL of the suspension to the wells of a 96-well plate.

-

Incubate the plate at 37°C for 24 hours to allow for mature biofilm formation.

-

After incubation, gently wash the wells with PBS to remove non-adherent cells.

-

Add fresh medium containing various concentrations of this compound (typically higher than the MIC, e.g., 8x to 64x MIC) to the wells.

-

Incubate for another 24 hours at 37°C.

-

Wash the wells again with PBS.

-

Quantify the remaining viable biofilm using an XTT reduction assay according to the manufacturer's instructions.

-

Calculate the percentage of biofilm reduction compared to the untreated control.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical mechanism of action for this compound.

References

- 1. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation and antimicrobial activity of micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dermatojournal.com [dermatojournal.com]

- 4. [Activity of micafungin against Candida biofilms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of micafungin against biofilms of Candida albicans, Candida glabrata, and Candida parapsilosis at different stages of maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Micacocidin by Mass Spectrometry and NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micacocidin and its analogues (A, B, and C) are a family of antimycoplasma agents produced by Pseudomonas sp. and Ralstonia solanacearum. These metal-chelating heterocyclic antibiotics exhibit significant activity against various pathogens, making them promising candidates for drug development. Structurally, they feature a unique thiazoline-containing framework. The structural elucidation and quantitative analysis of these complex natural products rely heavily on advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

This document provides detailed application notes and experimental protocols for the analysis of Micacocidin using these state-of-the-art methods. It is intended to guide researchers in the isolation, characterization, and quantification of this important class of natural products.

Mass Spectrometry Analysis of Micacocidin

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of Micacocidin, as well as for structural elucidation through fragmentation analysis. High-resolution mass spectrometry, particularly with electrospray ionization (ESI), is well-suited for these polar, non-volatile compounds.

Quantitative Data